molecular formula C10H22N2O3S B154722 Buthionine sulfoximine ethyl ester CAS No. 131202-22-7

Buthionine sulfoximine ethyl ester

Cat. No.: B154722
CAS No.: 131202-22-7
M. Wt: 250.36 g/mol
InChI Key: LTSXFJISUHNKQB-OYNLBEDRSA-N
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Description

Buthionine sulfoximine ethyl ester, also known as this compound, is a chemical compound that has garnered significant interest in scientific research due to its unique properties and applications. It is an ester derivative of buthionine sulfoximine, a compound known for its ability to inhibit the synthesis of glutathione, a crucial antioxidant in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

Buthionine sulfoximine ethyl ester can be synthesized through the esterification of buthionine sulfoximine with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions to maximize yield and purity. The process involves the continuous addition of ethanol and buthionine sulfoximine to a reaction vessel containing the acid catalyst. The reaction mixture is heated and stirred to promote esterification. After the reaction is complete, the product is purified through distillation and recrystallization to obtain high-purity this compound .

Mechanism of Action

Buthionine sulfoximine ethyl ester exerts its effects primarily through the inhibition of glutathione synthesis. It targets the enzyme gamma-glutamylcysteine synthetase, which is responsible for the first step in the synthesis of glutathione. By inhibiting this enzyme, this compound reduces the levels of glutathione in cells, leading to increased oxidative stress and potential cell death . This mechanism is particularly useful in cancer research, where reducing glutathione levels can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy .

Comparison with Similar Compounds

Properties

CAS No.

131202-22-7

Molecular Formula

C10H22N2O3S

Molecular Weight

250.36 g/mol

IUPAC Name

ethyl (2S)-2-amino-4-(butan-2-ylsulfonimidoyl)butanoate

InChI

InChI=1S/C10H22N2O3S/c1-4-8(3)16(12,14)7-6-9(11)10(13)15-5-2/h8-9,12H,4-7,11H2,1-3H3/t8?,9-,16?/m0/s1

InChI Key

LTSXFJISUHNKQB-OYNLBEDRSA-N

SMILES

CCC(C)S(=N)(=O)CCC(C(=O)OCC)N

Isomeric SMILES

CCC(C)S(=N)(=O)CC[C@@H](C(=O)OCC)N

Canonical SMILES

CCC(C)S(=N)(=O)CCC(C(=O)OCC)N

Synonyms

BSO ethyl ester
buthionine sulfoximine ethyl este

Origin of Product

United States

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